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Compound of Interest

Compound Name:
5-Methylthiophene-3-carboxylic

acid

Cat. No.: B102785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Methylthiophene-3-carboxylic acid, a key

heterocyclic building block in medicinal chemistry and materials science. It covers its

physicochemical and spectroscopic properties, synthesis, and reactivity, with a focus on its

application in the development of biologically active molecules.

Core Properties
5-Methylthiophene-3-carboxylic acid is a solid, sulfur-containing heterocyclic compound. Its

structure, featuring both a carboxylic acid and a methyl group on a thiophene ring, provides two

distinct points for chemical modification, making it a versatile scaffold in organic synthesis.

Physicochemical Data
The fundamental properties of 5-Methylthiophene-3-carboxylic acid are summarized below.
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Property Value Reference

CAS Number 19156-50-4

Molecular Formula C₆H₆O₂S

Molecular Weight 142.18 g/mol

Form Solid

SMILES Cc1cc(c(s1)C(=O)O)

InChI Key
VFORWJLUXKGLAH-

UHFFFAOYSA-N

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 5-
Methylthiophene-3-carboxylic acid. The expected characteristic signals are detailed below.
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Spectroscopy
Wavenumber (cm⁻¹) /
Chemical Shift (δ, ppm)

Characteristic Feature

IR Spectroscopy 2500-3300 (very broad)
O-H stretch of the carboxylic

acid[1][2]

1690-1760 (strong)
C=O stretch of the carboxylic

acid[1][2]

~1500-1600
C=C stretching in the

thiophene ring[3]

¹H NMR ~10-12 (singlet, broad)
Carboxylic acid proton (-

COOH)[4]

~7-8 (two singlets or doublets)
Aromatic protons on the

thiophene ring

~2.5 (singlet) Methyl group protons (-CH₃)

¹³C NMR ~165-185
Carbonyl carbon of the

carboxylic acid[4]

~120-150
Aromatic carbons of the

thiophene ring

~15 Methyl group carbon (-CH₃)

Synthesis and Reactivity
The synthesis of 5-Methylthiophene-3-carboxylic acid can be achieved through various

synthetic routes, often involving the hydrolysis of its corresponding ester, which can be

prepared via multi-component reactions.

Methyl 5-Methylthiophene-
3-carboxylate

Base Hydrolysis
(e.g., NaOH, H₂O/EtOH)

Reacts with Acidification
(e.g., HCl)

Followed by 5-Methylthiophene-
3-carboxylic acid

Yields
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A generalized workflow for the synthesis of the target acid.

Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol outlines a general procedure for obtaining 5-Methylthiophene-3-carboxylic acid
from its methyl or ethyl ester precursor.[5][6]

Materials:

Methyl or Ethyl 5-methylthiophene-3-carboxylate (1.0 equiv.)

Sodium Hydroxide (NaOH) (2.5 equiv.)[5]

Ethanol (EtOH) and Water (H₂O)[5]

Hydrochloric Acid (HCl), dilute solution

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve the starting ester (1.0 equiv.) in a mixture of ethanol and water.[6]

Add sodium hydroxide (2.5 equiv.) to the solution.[5]

Heat the mixture at 50°C or to reflux and stir for 40 minutes to several hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).[5][6]

Once the reaction is complete, cool the mixture to room temperature.[5]

Remove the ethanol under reduced pressure.

Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Pour dilute

hydrochloric acid into the flask to acidify the mixture.[5]

Separate the organic phase, and wash it with saturated NaCl solution.[5]
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Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under

reduced pressure to obtain the crude product.[5]

Purify the crude product by recrystallization or column chromatography if necessary.

Application as a Heterocyclic Building Block
5-Methylthiophene-3-carboxylic acid is a valuable building block for creating more complex

molecules, primarily through reactions involving its carboxylic acid group. Amide bond

formation is one of the most common and significant transformations in medicinal chemistry.[7]

[8]

Amide Coupling Reactions
The carboxylic acid moiety can be "activated" to react with primary or secondary amines,

forming a stable amide bond. This is a cornerstone reaction for synthesizing libraries of

compounds for drug discovery.[7][9]

Reactants

5-Methylthiophene-
3-carboxylic acid

Coupling Agent
(e.g., HATU, EDCI)

Primary or Secondary
Amine (R-NH₂)

Resulting Amide
Derivative

Yields

Base
(e.g., DIPEA)

Assists
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General scheme for amide synthesis from the target acid.
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Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a standard procedure for forming an amide bond between 5-
Methylthiophene-3-carboxylic acid and a representative amine using HATU as a coupling

agent.[8]

Materials:

5-Methylthiophene-3-carboxylic acid (1.0 equiv.)

Desired amine (1.2 equiv.)

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.0 equiv.)[8]

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)[8]

N,N-Dimethylformamide (DMF), anhydrous

Ethyl Acetate (EtOAc) and Water

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve 5-Methylthiophene-3-
carboxylic acid (1.0 equiv.) in anhydrous DMF.

Add HATU (1.0 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at

room temperature. This forms the activated ester intermediate.[8]

Add the desired amine (1.2 equiv.) to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can

vary from a few hours to overnight.

Upon completion, quench the reaction by adding water.

Extract the aqueous phase with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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Purify the crude amide product using column chromatography on silica gel.

Biological Activity of Thiophene-3-Carboxylic Acid
Derivatives
Thiophene-based structures are prevalent in medicinal chemistry due to their wide range of

biological activities.[10] Derivatives of thiophene-3-carboxylic acid have been investigated for

various therapeutic applications, including anticancer and anti-inflammatory roles.[11]

Anticancer Activity
Numerous studies have demonstrated the potential of thiophene derivatives as anticancer

agents against various cancer cell lines.[10] The biological activity is typically quantified by the

half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that

is required for 50% inhibition in vitro.

Compound
Class/Reference

Cancer Cell Line IC₅₀ (µM)

Benzo[b]thiophene-3-

carboxamide (a6)[5]
MDA-MB-231 (Breast) >10

Benzo[b]thiophene-3-

carboxamide (a19)[5]
MDA-MB-231 (Breast) 1.34

2-Aminothiophene-3-carboxylic

acid ester (Compound 15b)[10]
A2780 (Ovarian) 12 ± 0.17

2-Aminothiophene-3-carboxylic

acid ester (Compound 16e)[10]
HCT116 (Colon) 3.20 ± 0.12

Note: The data presented are for structurally related thiophene derivatives to illustrate the

potential of the scaffold. Direct comparison of IC₅₀ values should be made with caution due to

variations in experimental conditions.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_5_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/role-thiophene-3-carboxylic-acid-novel-cancer-therapies-sv
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_5_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11391881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11391881/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_5_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_5_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_5_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as

an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.[12]

1. Seed cells in a
96-well plate

2. Incubate cells
(e.g., 24 hours)

3. Add thiophene derivative
(various concentrations)

4. Incubate with compound
(e.g., 72 hours)

5. Add MTT Reagent
to each well

6. Incubate for 2-4 hours
(Formazan formation)

7. Add Solubilization Solution
(e.g., Detergent, DMSO)

8. Measure Absorbance
(~570 nm)
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Workflow of an in vitro cytotoxicity (MTT) assay.

Materials:

Cancer cell line of interest

Cell culture medium and serum
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96-well tissue culture plates

Thiophene derivative test compounds, dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in

PBS)[12]

Solubilization solution (e.g., detergent reagent or DMSO)[13]

Procedure:

Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) in

100 µL of culture medium.[13]

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow

for cell attachment.

Prepare serial dilutions of the test compounds in culture medium and add them to the wells.

Include control wells with medium only (blank) and cells with vehicle (DMSO) but no

compound.

Incubate the plates for the desired exposure time (e.g., 48-72 hours).

Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an

additional 2-4 hours, until a purple precipitate is visible.[13]

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

[14]

Leave the plate at room temperature in the dark for at least 2 hours, or until all crystals are

dissolved.[13]

Measure the absorbance of each well using a microplate reader at a wavelength between

550 and 600 nm.

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot

the results to determine the IC₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. chem.libretexts.org [chem.libretexts.org]

3. uanlch.vscht.cz [uanlch.vscht.cz]

4. chem.libretexts.org [chem.libretexts.org]

5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide
derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC
[pmc.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. hepatochem.com [hepatochem.com]

8. growingscience.com [growingscience.com]

9. fishersci.dk [fishersci.dk]

10. benchchem.com [benchchem.com]

11. nbinno.com [nbinno.com]

12. MTT assay protocol | Abcam [abcam.com]

13. atcc.org [atcc.org]

14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [5-Methylthiophene-3-carboxylic acid: A Technical Guide
for Heterocyclic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102785#5-methylthiophene-3-carboxylic-acid-as-a-
heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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